molecular formula C7H13ClFN B2965961 6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride CAS No. 2378501-55-2

6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride

Cat. No.: B2965961
CAS No.: 2378501-55-2
M. Wt: 165.64
InChI Key: TZTPOVLUUSBKED-MEZFUOHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride is a spirocyclic compound characterized by a unique structural framework. The spiro[3.3]heptane core is a saturated, non-planar ring system that imparts distinct physicochemical properties to the molecule. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Fluoromethyl)-1-azaspiro[33]heptane;hydrochloride typically involves multiple steps, starting from commercially available precursorsThe final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, high-throughput reaction conditions, and continuous flow processes to ensure consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds .

Scientific Research Applications

6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The fluoromethyl group may enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride is unique due to its specific combination of a spirocyclic core and a fluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various scientific applications .

Properties

IUPAC Name

6-(fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN.ClH/c8-5-6-3-7(4-6)1-2-9-7;/h6,9H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTPOVLUUSBKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CC(C2)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.